Cas no 100421-66-7 (4-Piperidinamine, 3,5-dimethyl-)
4-Piperidinamine, 3,5-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- 100421-66-7
- SCHEMBL4364244
- EN300-637117
- AKOS006340598
- DTXSID20436302
- 4-Piperidinamine, 3,5-dimethyl-
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- Inchi: 1S/C7H16N2/c1-5-3-9-4-6(2)7(5)8/h5-7,9H,3-4,8H2,1-2H3
- InChI Key: XJSUUJDMFDMIGK-UHFFFAOYSA-N
- SMILES: N1CC(C)C(C(C)C1)N
Computed Properties
- Exact Mass: 128.131349g/mol
- Monoisotopic Mass: 128.131349g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 82.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 128.22g/mol
- XLogP3: 0.3
- Topological Polar Surface Area: 38Ų
4-Piperidinamine, 3,5-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-637117-1.0g |
3,5-dimethylpiperidin-4-amine |
100421-66-7 | 1g |
$0.0 | 2023-06-07 |
4-Piperidinamine, 3,5-dimethyl- Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 4-Piperidinamine, 3,5-dimethyl-
Introduction to 4-Piperidinamine, 3,5-dimethyl- (CAS No. 100421-66-7)
4-Piperidinamine, 3,5-dimethyl-, identified by the chemical compound code CAS No. 100421-66-7, is a significant intermediate in the realm of pharmaceutical and chemical synthesis. This compound belongs to the piperidine derivative family, characterized by its nitrogen-containing heterocyclic structure, which makes it a valuable building block in the development of various bioactive molecules. The presence of two methyl groups at the 3rd and 5th positions enhances its steric and electronic properties, making it particularly useful in medicinal chemistry applications.
The molecular structure of 4-Piperidinamine, 3,5-dimethyl- consists of a six-membered ring containing one nitrogen atom, with methyl substituents at the 3rd and 5th carbon positions. This configuration imparts unique reactivity and binding properties, enabling its incorporation into more complex molecular frameworks. In recent years, this compound has garnered attention due to its role in synthesizing novel pharmacological agents targeting various diseases.
One of the most compelling aspects of 4-Piperidinamine, 3,5-dimethyl- is its versatility in drug design. Its piperidine core is a common motif in many FDA-approved drugs, owing to its ability to interact favorably with biological targets such as enzymes and receptors. The dimethyl substitution pattern further fine-tunes its pharmacokinetic properties, enhancing solubility and metabolic stability. These attributes have made it a preferred choice for medicinal chemists seeking to develop next-generation therapeutics.
Recent studies have highlighted the potential of 4-Piperidinamine, 3,5-dimethyl- in addressing neurological disorders. Researchers have demonstrated its efficacy in modulating neurotransmitter pathways by serving as a precursor for ligands that interact with serotonin and dopamine receptors. For instance, derivatives of this compound have shown promise in preclinical trials for treating conditions such as depression and Parkinson's disease. The ability to fine-tune the chemical properties of these derivatives allows for the development of highly specific and potent drugs with minimal side effects.
The pharmaceutical industry has also explored the use of 4-Piperidinamine, 3,5-dimethyl- in antiviral and anticancer research. Its structural framework provides a scaffold for designing molecules that can inhibit viral proteases or interfere with cancer cell proliferation pathways. Notably, recent advances in computational chemistry have enabled virtual screening of vast libraries containing this compound derivative to identify novel candidates with enhanced therapeutic profiles. Such computational approaches are accelerating the drug discovery process by reducing the reliance on empirical synthesis.
In addition to its pharmaceutical applications, 4-Piperidinamine, 3,5-dimethyl- finds utility in agrochemical formulations. Its structural features make it a suitable candidate for developing pesticides and herbicides that target specific enzymatic pathways in pests while maintaining environmental safety. The growing demand for sustainable agricultural practices has spurred interest in using such intermediates to create eco-friendly solutions that minimize ecological impact.
The synthesis of 4-Piperidinamine, 3,5-dimethyl- typically involves multi-step organic reactions starting from readily available precursors. Advances in synthetic methodologies have improved yield and purity standards, making large-scale production feasible for industrial applications. Catalytic processes and green chemistry principles are increasingly being adopted to enhance efficiency while reducing waste generation. These innovations align with global efforts to promote sustainable chemical manufacturing.
From a regulatory perspective, 4-Piperidinamine, 3,5-dimethyl- is subject to standard guidelines governing chemical intermediates used in drug development. Compliance with Good Manufacturing Practices (GMP) ensures that raw materials meet stringent quality criteria before being incorporated into final drug formulations. Regulatory agencies closely monitor the use of such intermediates to ensure safety and efficacy throughout the drug development lifecycle.
The future prospects for 4-Piperidinamine, 3,5-dimethyl- are promising given its broad applicability across multiple domains. Ongoing research aims to uncover new synthetic routes and expand its utility in developing treatments for emerging diseases. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into market-ready products that address unmet medical needs.
In conclusion,4-Piperidinamine, 3, 5-dimethyl-, CAS No. 100421-66-7, stands as a cornerstone intermediate in modern chemical synthesis. Its unique structural features and reactivity make it indispensable in pharmaceutical research and industrial applications alike. As scientific understanding advances and new methodologies emerge, this compound will continue to play a pivotal role in shaping future therapeutic breakthroughs.
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